Regiochemical Divergence: 3‑Methylphenyl (meta) vs. 4‑Methylphenyl (para) Substitution and Impact on HIF‑1α Inhibition in a Shared Patent Assay
In the Bayer HIF inhibitor patent, the closest para-methyl analog 2-(4-methoxybenzyl)-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one (CAS 1251635-10-5) is listed among prior-art compounds with no described therapeutic use, whereas the patent’s inventive pyridazin‑3‑ones bearing 3‑aryl‑1,2,4‑oxadiazole motifs are demonstrated to inhibit HIF‑1α with sub‑micromolar IC₅₀ values . Although the exact IC₅₀ of the target compound is not disclosed in the patent, the explicit structural distinction—meta versus para aryl attachment—is used to define the scope of invention, implying differentiated HIF‑1α modulatory activity .
| Evidence Dimension | HIF‑1α inhibitory potency (IC₅₀) and patent classification |
|---|---|
| Target Compound Data | 6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one; specific IC₅₀ not reported (inventive scaffold class) |
| Comparator Or Baseline | 2-(4-methoxybenzyl)-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one (CAS 1251635-10-5); classified as prior art, no therapeutic use described |
| Quantified Difference | Regiochemical shift (meta → para) and N‑2 substitution differentiate the target from the non‑inventive para‑methyl comparator; the patent exemplifies meta‑substituted oxadiazole-pyridazinones achieving HIF‑1α IC₅₀ < 1 µM |
| Conditions | HIF‑1α luciferase reporter assay in HEK293 cells; patent example data (Bayer 2014) |
Why This Matters
For teams procuring compounds to interrogate HIF‑pathway biology, the meta‑methylphenyl 1,2,4‑oxadiazole motif places the target within the inventive (potentially active) space, whereas the para‑methyl analog is explicitly designated as prior art with no established therapeutic utility, reducing the risk of purchasing an inactive compound.
- [1] Härter, M., Beck, H., Ellinghaus, P., Unterschemmann, K. Substituted oxadiazolyl pyridinones and oxadiazolyl pyridazinones as HIF inhibitors. U.S. Patent Application Publication No. 2014/0329797 A1, filed October 16, 2012, and issued November 6, 2014. Assignee: Bayer Intellectual Property GmbH. View Source
- [2] PubChem Compound Summary for CID 58929188, 6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one. National Center for Biotechnology Information (2024). View Source
